5-Hydroxydecanoate

描述

Significance as a Research Probe in Cellular Bioenergetics

5-Hydroxydecanoate initially gained prominence in the scientific community as a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels. nih.govnih.gov These channels are crucial regulators of mitochondrial function, and their modulation has been implicated in cellular protection against ischemic injury. The ability of 5-HD to inhibit these channels made it an invaluable tool for researchers seeking to understand the intricate processes of cellular bioenergetics.

By employing 5-HD, scientists have been able to probe the role of mitoKATP channels in various cellular processes. For instance, studies have utilized 5-HD to investigate the channels' involvement in regulating mitochondrial membrane potential, reactive oxygen species (ROS) production, and calcium homeostasis. nih.govahajournals.org The compound's effects on these key aspects of mitochondrial function have provided insights into the mechanisms that govern cellular survival and death.

Historical Context of this compound Application in Preconditioning Studies

The application of this compound has been particularly significant in the field of ischemic preconditioning. nih.govnih.gov Ischemic preconditioning is a phenomenon where brief, non-lethal episodes of ischemia protect tissues from a subsequent, more prolonged ischemic insult. plos.org A substantial body of early research demonstrated that the protective effects of ischemic preconditioning could be abolished by the administration of 5-HD. nih.govnih.gov This led to the widely held hypothesis that the opening of mitoKATP channels was a critical step in the signaling cascade of preconditioning.

The consistent ability of 5-HD to block the cardioprotective effects of both ischemic and pharmacological preconditioning solidified its status as a key pharmacological tool. nih.govnih.gov This has been demonstrated across various experimental models and has been a cornerstone in the argument for the central role of mitoKATP channels in mediating cellular protection. nih.gov

Evolving Understanding of this compound Mechanisms in Biological Systems

More recent and detailed investigations into the mechanism of action of this compound have revealed a more complex picture than previously understood. nih.govunl.edu While its effects on mitoKATP channels are acknowledged, compelling evidence now indicates that 5-HD is also a substrate for mitochondrial fatty acid metabolism. nih.govnih.gov

Within the mitochondria, 5-HD is activated to its coenzyme A (CoA) derivative, 5-hydroxydecanoyl-CoA. nih.govnih.gov This molecule then enters the β-oxidation pathway, the primary process for breaking down fatty acids to produce energy. However, the metabolism of 5-hydroxydecanoyl-CoA is significantly slower at the penultimate step of the cycle compared to its physiological counterparts. nih.govunl.edu This creates a bottleneck in the β-oxidation of fatty acids, leading to a complex array of metabolic consequences. nih.govunl.edu

This metabolic inhibition has been shown to impact cellular respiration and mitochondrial function independently of its effects on mitoKATP channels. nih.govnih.gov This evolving understanding challenges the interpretation of earlier studies that attributed the effects of 5-HD solely to mitoKATP channel blockade. It suggests that the observed outcomes in preconditioning studies may be the result of a combination of direct channel modulation and broader metabolic effects. This dual action of 5-HD has opened new avenues of research into the interplay between ion channel function and cellular metabolism in the context of cytoprotection.

Interactive Data Table: Key Research Findings on this compound

| Research Area | Key Finding | Implication | Supporting Evidence |

| Cellular Bioenergetics | 5-HD is a blocker of mitochondrial ATP-sensitive K+ (mitoKATP) channels. | Provided a tool to study the role of these channels in mitochondrial function and cell survival. nih.govahajournals.org | Inhibition of K+ flux in isolated mitochondria with a half-maximal inhibitory concentration of 45–75 μM. nih.gov |

| Preconditioning | 5-HD abolishes the protective effects of ischemic and pharmacological preconditioning. nih.govnih.gov | Supported the hypothesis that mitoKATP channel opening is a key mechanism of cardioprotection. | Consistent blockage of preconditioning effects in various animal models of ischemia-reperfusion injury. nih.govnih.gov |

| Metabolic Effects | 5-HD is metabolized in mitochondria and inhibits β-oxidation of fatty acids. nih.govunl.edu | Suggests that the effects of 5-HD are not solely due to mitoKATP channel blockade but also involve metabolic modulation. | 5-HD is converted to 5-HD-CoA, which acts as a weak substrate and inhibitor of β-oxidation enzymes. nih.govnih.gov |

| Mechanism of Action | The metabolite of 5-HD, 3,5-dihydroxydecanoyl-CoA, has a fivefold slower turnover rate by the enzyme l-3-hydroxyacyl-CoA dehydrogenase (HAD). nih.gov | Creates a rate-limiting bottleneck in the β-oxidation pathway. | Kinetic analysis of purified enzymes and isolated mitochondria. nih.gov |

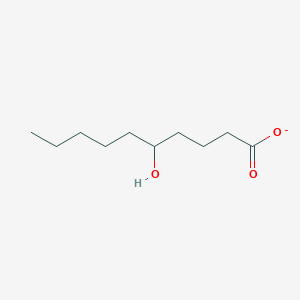

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-hydroxydecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHJFKYQYDSOQO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCC(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of 5 Hydroxydecanoate Action

Mitochondrial Metabolic Interventions of 5-Hydroxydecanoate

The primary site of this compound's metabolic influence is the mitochondrion, where it is processed in a manner analogous to endogenous fatty acids. This intervention begins with its activation and subsequent entry into the beta-oxidation spiral, where its chemical structure leads to significant modulations of this critical energy-producing pathway. nih.govnih.gov

Activation and Conversion to 5-Hydroxydecanoyl-CoA (5-HD-CoA)

Like other fatty acids, this compound must first be 'activated' to become metabolically competent. sigmaaldrich.comnih.govresearchgate.net This activation involves the thioesterification of 5-HD with coenzyme A (CoA) to form 5-hydroxydecanoyl-CoA (5-HD-CoA). nih.govnih.govresearchgate.net This conversion is a prerequisite for its transport into the mitochondrial matrix and its subsequent metabolism. nih.govnih.gov

The enzymatic conversion of 5-HD to 5-HD-CoA is catalyzed by Acyl-CoA synthetase (EC 6.2.1.3). nih.govresearchgate.netnih.gov This enzyme, for which 5-HD is a substrate, facilitates the linkage of the fatty acid to a CoA molecule. sigmaaldrich.comnih.govresearchgate.net This reaction is fundamental, as the resulting 5-HD-CoA is the active form of the molecule that can then engage with the enzymes of the beta-oxidation pathway. researchgate.netnih.gov

The activation of this compound is not confined to a single mitochondrial compartment. Acyl-CoA synthetase is present on both the outer mitochondrial membrane and within the mitochondrial matrix. nih.govresearchgate.netnih.gov Consequently, 5-HD can be activated in either location. Activation on the outer membrane produces 5-HD-CoA that requires transport across the inner mitochondrial membrane via the carnitine palmitoyltransferase system to access the beta-oxidation enzymes in the matrix. nih.govnih.gov In liver mitochondria, 5-HD can also be activated directly within the matrix, whereas in the heart, it appears to be a poorer substrate for the matrix-localized acyl-CoA synthetase. nih.gov

Modulation of Mitochondrial Beta-Oxidation Pathway

Once converted to 5-HD-CoA, the molecule enters the mitochondrial beta-oxidation pathway, a four-step process that systematically shortens fatty acyl-CoA chains. wikipedia.org However, the hydroxyl group on the fifth carbon of 5-HD-CoA introduces a structural difference that significantly alters its processing compared to physiological substrates like decanoyl-CoA. nih.govnih.gov

The first step of beta-oxidation is catalyzed by acyl-CoA dehydrogenase. wikipedia.org 5-HD-CoA serves as a substrate for the medium-chain acyl-CoA dehydrogenase (MCAD), the enzyme responsible for the initial oxidative step. sigmaaldrich.comnih.govnih.gov Molecular modeling predicted that the hydroxyl group on the acyl chain of 5-HD-CoA would not sterically hinder its entry into the active site of MCAD. sigmaaldrich.comnih.gov Experimental data confirmed this, showing that 5-HD-CoA is indeed a substrate for both purified human liver and pig kidney MCAD. sigmaaldrich.comresearchgate.netnih.gov The product of this reaction is 5-hydroxydecenoyl-CoA. sigmaaldrich.comnih.gov

Table 1: Kinetic Parameters of MCAD with Different Substrates

| Substrate | Enzyme Source | Km (μM) | kcat (s-1) |

|---|---|---|---|

| 5-Hydroxydecanoyl-CoA | Human Liver MCAD | 12.8 ± 0.6 | 14.1 |

| Decanoyl-CoA | Human Liver MCAD | ~3 | 6.4 |

Data sourced from multiple studies. sigmaaldrich.comresearchgate.netnih.gov

Following the MCAD-catalyzed dehydrogenation, the resulting 5-hydroxydecenoyl-CoA proceeds to the second step of beta-oxidation, which is a hydration reaction catalyzed by enoyl-CoA hydratase. wikipedia.org Research has demonstrated that 5-hydroxydecenoyl-CoA is a substrate for this enzyme, similar to the physiological substrate decenoyl-CoA. sigmaaldrich.comnih.govnih.gov The kinetics of this reaction are comparable for both substrates, indicating that the first two steps of beta-oxidation for 5-HD-CoA proceed efficiently. nih.govnih.gov The product of this hydration is 3,5-dihydroxydecanoyl-CoA. nih.gov

Table 2: Kinetic Parameters for Enoyl-CoA Hydratase

| Substrate | Km (μM) | Vmax (μM min-1) |

|---|---|---|

| 5-Hydroxydecenoyl-CoA | 12.7 ± 0.6 | 25.7 ± 0.5 |

Data from studies using bovine liver enoyl-CoA hydratase. nih.gov

Rate-Limiting Kinetics at L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Step

The metabolism of 5-HD-CoA through the beta-oxidation spiral encounters a significant hurdle at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step. kuleuven.benih.gov The conversion of the 5-HD metabolite, 3,5-dihydroxydecanoyl-CoA, is markedly slower than that of the corresponding metabolite of decanoate (B1226879), L-3-hydroxydecanoyl-CoA. kuleuven.benih.gov Research has shown that the maximum velocity (Vmax) for the HAD-catalyzed reaction of the 5-HD metabolite is approximately five times slower. kuleuven.benih.gov This reduced turnover rate is not a result of the accumulation of the D-3-hydroxyoctanoyl-CoA enantiomer, as this molecule does not inhibit the HAD enzyme. kuleuven.benih.gov Molecular modeling studies suggest that the hydroxyl group at the 5-position of 3,5-dihydroxydecanoyl-CoA may interfere with critical side chains within the active site of HAD, thereby decreasing its catalytic efficiency. kuleuven.benih.gov

Table 1: Comparative Kinetics at the L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Step

| Substrate | Relative Vmax | Finding |

|---|---|---|

| L-3-hydroxydecanoyl-CoA (from decanoate) | 5x | Standard metabolic rate. |

Effects on Mitochondrial Respiration and Electron Transport Chain

The metabolic consequences of 5-HD extend to the mitochondrial electron transport chain, impacting both Complex II and Complex I-linked respiration.

Impact on Succinate (B1194679) Oxidation (Complex II Activity)

While some research has focused on the effects of diazoxide (B193173) on Complex II, showing it dose-dependently decreases succinate oxidation, the direct and independent impact of 5-HD on Complex II is also of interest. researchgate.net It has been noted that diazoxide's inhibition of succinate dehydrogenase activity may be a key part of its mechanism. researchgate.net Complex II, or succinate dehydrogenase, is a critical enzyme that links the Krebs cycle to the electron transport chain by oxidizing succinate to fumarate. medlink.commdpi.com

Alterations in Mitochondrial Membrane Potential (ΔΨm)

The effect of 5-HD on mitochondrial membrane potential (ΔΨm) is complex and can be context-dependent. Some studies have reported that 5-HD alone does not significantly alter the mitochondrial membrane potential. ahajournals.org However, it can antagonize the effects of compounds that do. For instance, 5-HD can block the decrease in ΔΨm induced by KATP channel openers like diazoxide and GTP. ahajournals.orgplos.org In hypoxic human pulmonary artery smooth muscle cells, 5-HD was found to partially inhibit the changes in rhodamine 123 fluorescence intensity, a measure of ΔΨm, that were induced by hypoxia. nih.gov This suggests that while not directly depolarizing the membrane itself, 5-HD can interfere with signaling pathways that regulate mitochondrial potential.

Changes in Mitochondrial Matrix Volume

The influence of 5-HD on mitochondrial matrix volume is also a point of investigation. Increases in matrix volume are generally associated with stimulated fatty acid oxidation and electron transport chain activity. mdpi.com Unexpectedly, some studies have shown that treatment with 5-HD can lead to an increase in mitochondrial volume, similar to the effect of the KATP channel opener diazoxide. capes.gov.br However, other research indicates that 5-HD can reduce mitochondrial swelling under certain stress conditions, such as metabolic inhibition or cardioplegia, when co-administered with diazoxide. researcher.lifeahajournals.org These seemingly contradictory findings highlight the complex and potentially indirect effects of 5-HD on mitochondrial volume regulation, which may be independent of its actions on KATP channels. mdpi.com

Ion Channel and Permeability Pore Modulation by this compound

This compound's influence on cellular function is significantly mediated through its interaction with mitochondrial ion channels and the mitochondrial permeability transition pore (mPTP). These interactions are pivotal in the context of cellular stress and survival.

Interplay with Mitochondrial ATP-Sensitive K+ (KATP) Channels

The relationship between 5-HD and mitochondrial ATP-sensitive K+ (mitoKATP) channels has been a central focus of research, revealing a nuanced and sometimes contentious role for this compound.

Numerous studies have positioned this compound as an inhibitor of mitochondrial ATP-sensitive K+ (mitoKATP) channels. nih.govunirioja.escaldic.com This inhibitory action is a cornerstone of its use in experimental models to probe the function of these channels, particularly in the context of cardioprotection. nih.govresearchgate.netnih.gov The administration of 5-HD has been shown to counteract the protective effects afforded by ischemic preconditioning and pharmacological agents that are believed to act via the opening of mitoKATP channels. nih.govunirioja.es For instance, the cardioprotective effects of certain compounds are significantly reversed by the presence of 5-HD. unirioja.es

The half-maximal inhibitory concentration (IC50) for 5-HD on mitoKATP channels has been reported to be in the range of 45–75 μM in heart and liver mitochondria. nih.gov It has been observed that 5-HD can block the effects of mitoKATP channel openers like diazoxide. ahajournals.orgahajournals.org This inhibitory effect is thought to disrupt the signaling cascade initiated by channel opening, which includes processes like the generation of reactive oxygen species (ROS) and the activation of protein kinase C. nih.gov The ability of 5-HD to abolish the protective effects of mitoKATP channel openers has been a key piece of evidence supporting its role as a channel blocker. bmj.com

However, the specificity of 5-HD as a mitoKATP channel inhibitor has been questioned, with some research suggesting that its effects may not be solely attributable to direct channel blockade. researchgate.netnih.govnih.gov

A critical aspect of understanding this compound's mechanism is distinguishing its effects on mitochondrial KATP channels from those on sarcolemmal KATP (sarcKATP) channels. While some early studies suggested that 5-HD could also block sarcKATP channels, more recent and detailed investigations have clarified this relationship. nih.govahajournals.orgahajournals.org

Research using inside-out patches from rat ventricular myocytes has shown that 5-HD can inhibit sarcKATP channels, but this inhibition is dependent on the presence of ATP. nih.gov In the absence of ATP, 5-HD has no effect on these channels. nih.gov Interestingly, 5-HD demonstrates similar potency in directly inhibiting both sarcKATP and mitoKATP channels in isolated systems. nih.gov

However, in intact cells, 5-HD fails to reverse the activation of sarcKATP channels induced by metabolic inhibition or by sarcKATP channel openers. nih.gov This suggests that within the cellular environment, mitochondria are the more relevant target for 5-HD's actions related to preconditioning. nih.gov The debate over the selectivity of 5-HD for mitoKATP over sarcKATP channels continues, with some studies indicating that 5-HD can affect action potential duration, an effect typically associated with sarcKATP channel modulation. ahajournals.orgahajournals.org It has been proposed that any effects on surface KATP channels could be secondary to its primary action on mitochondrial metabolism. ahajournals.org

Table 1: Comparative Effects of this compound on KATP Channels

| Feature | Mitochondrial KATP (mitoKATP) Channels | Sarcolemmal KATP (sarcKATP) Channels |

|---|---|---|

| Primary Action | Proposed as a selective inhibitor. nih.govcaldic.com | Inhibition is ATP-dependent. nih.gov |

| Effect in Intact Cells | Considered a primary target in preconditioning. nih.gov | Fails to reverse activation in intact cells. nih.gov |

| Potency | Similar direct inhibitory potency to sarcKATP in isolated systems. nih.gov | Similar direct inhibitory potency to mitoKATP in isolated systems. nih.gov |

| Controversy | Specificity has been questioned due to metabolic effects. researchgate.netnih.gov | Some studies suggest effects on action potential duration. ahajournals.orgahajournals.org |

The molecular composition of KATP channels, which are typically hetero-octamers of Kir (inwardly rectifying potassium) and SUR (sulfonylurea receptor) subunits, is crucial for their function and pharmacology. physiology.orgnih.gov In the central nervous system, KATP channels are often composed of Kir6.2 and SUR1 subunits. physiology.org Studies on recombinant Kir6.2/SUR1 channels have shown that their activity can be modulated by signaling pathways involving cGMP/PKG and reactive oxygen species (ROS). physiology.org

Intriguingly, the stimulatory effect of the cGMP/PKG pathway on Kir6.2/SUR1 channels was abrogated in the presence of 5-HD. physiology.org This suggests that a 5-HD-sensitive factor, possibly the mitoKATP channel itself, is required for this signaling cascade to enhance Kir6.2/SUR1 channel function. physiology.org While the precise molecular identity of the mitoKATP channel remains a subject of investigation, subunits like Kir6.1, Kir6.2, and SUR1 have been evaluated as potential components. oaepublish.com Some research has pointed to a complex involving SUR1 and Kir6.1 as recapitulating mitoKATP channel activity, including its inhibition by this compound. frontiersin.org

A significant body of evidence now challenges the assumption that this compound acts exclusively through the inhibition of mitoKATP channels. researchgate.netnih.govnih.gov Research has revealed that 5-HD can be metabolized within the mitochondria, a process that provides an alternative explanation for its observed cellular effects. nih.govsigmaaldrich.com

Specifically, 5-HD is a substrate for acyl-CoA synthetase, an enzyme that converts it to 5-hydroxydecanoyl-CoA (5-HD-CoA). nih.govresearchgate.netnih.gov This activated form, 5-HD-CoA, can then enter the β-oxidation pathway, as it has been shown to be a substrate for medium-chain acyl-CoA dehydrogenase (MCAD). nih.govsigmaaldrich.com

This metabolic activity of 5-HD suggests several KATP channel-independent mechanisms:

Metabolic Intermediates: Intermediates of 5-HD metabolism could inhibit the β-oxidation of other fatty acids or exert other cellular effects. nih.govresearchgate.net

Bypass of Respiratory Chain Inhibition: The complete metabolism of 5-HD via β-oxidation is linked to the respiratory chain and may provide a way to bypass inhibition at complexes I or II. nih.gov

Metabolic Switching: The application of 5-HD may cause a shift from glucose to fatty acid oxidation, which could impact cardiac function recovery after ischemia. nih.gov

These findings strongly suggest that the effects of 5-HD, particularly its ability to block cardioprotection, may be a consequence of its metabolism rather than a direct inhibition of mitoKATP channels. nih.govresearchgate.netnih.gov Therefore, the use of 5-HD as a specific pharmacological tool to identify the involvement of mitoKATP channels has been called into question. nih.govresearchgate.netnih.govnih.gov

Regulation of the Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore (mPTP) is a non-selective channel in the inner mitochondrial membrane whose opening can lead to cell death. ontosight.ai this compound has been shown to modulate the opening of the mPTP.

Some studies suggest that 5-HD can inhibit the opening of the mPTP, thereby exerting a protective effect against conditions like ischemia-reperfusion injury. ontosight.ai This inhibition helps to prevent mitochondrial depolarization, swelling, and the release of pro-apoptotic factors. ontosight.ai

Conversely, other research indicates that 5-HD can favor the opening of the mPTP. For instance, in the presence of thallium ions (Tl+), 5-HD was found to increase mPTP opening in Ca2+-loaded rat liver and heart mitochondria. researchgate.net This was evidenced by accelerated mitochondrial swelling and dissipation of the mitochondrial membrane potential. researchgate.net Furthermore, the mitochondrial calcium retention capacity was significantly decreased in the presence of 5-HD, suggesting that the closure of mitoKATP channels by 5-HD promotes mPTP opening. researchgate.net

The interaction between mitoKATP channels and the mPTP is complex. The activation of mitoKATP channels is often linked to protection against mPTP opening. nih.gov Therefore, the inhibition of these channels by 5-HD could indirectly lead to sensitization of the mPTP. nih.gov For example, the cardioprotective effects of the mitoKATP channel opener diazoxide, which include the inhibition of mPTP opening, are abolished by 5-HD. bmj.com It has also been shown that diazoxide-induced transient, low-conductance mPTP opening, a process implicated in preconditioning, is blocked by 5-HD. ahajournals.org

Inhibition of mPTP Opening

This compound (5-HD) is recognized for its role in modulating mitochondrial function, particularly through its interaction with the mitochondrial permeability transition pore (mPTP). ontosight.ai The mPTP is a non-selective channel in the inner mitochondrial membrane that, under pathological conditions such as high calcium levels and oxidative stress, can open and lead to mitochondrial depolarization, swelling, and cell death. ontosight.aikup.at

Research indicates that 5-HD can inhibit the opening of the mPTP. ontosight.ainih.gov This inhibitory action is considered a key aspect of its protective effects against cellular damage, especially in the context of ischemia-reperfusion injury. ontosight.ainih.gov By preventing the mPTP from opening, 5-HD helps to maintain mitochondrial integrity and function. ontosight.ai

The mechanism of this inhibition is linked to its role as a blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels. nih.govahajournals.org The opening of mitoKATP channels is believed to be a protective mechanism, and agents that block these channels, like 5-HD, can counteract this protection. ahajournals.orgpnas.org For instance, the cardioprotective effects of certain compounds, which involve inhibiting mPTP opening, are attenuated by the presence of 5-HD, suggesting that the mitoKATP channel is upstream of the mPTP in this signaling pathway. nih.gov

It has been proposed that the activation of mitoKATP channels can lead to a slight depolarization of the mitochondrial membrane, which in turn reduces the driving force for calcium uptake into the mitochondria, thereby preventing the calcium overload that triggers mPTP opening. pnas.org By blocking mitoKATP channels, 5-HD interferes with this protective mechanism, making the mitochondria more susceptible to mPTP opening under stress conditions. pnas.org

Implications for Mitochondrial Depolarization and Cellular Viability

By blocking these channels, 5-HD can prevent this protective, modest depolarization. ahajournals.org In experimental models of preconditioning, where cells are made more resistant to subsequent lethal insults, treatment with 5-HD has been shown to attenuate the protective mitochondrial depolarization and reduce cell viability. ahajournals.org For example, in cardiac myocytes, the protective effects of diazoxide, a mitoKATP channel opener, against oxidative stress-induced mitochondrial depolarization and apoptosis are blocked by 5-HD. ahajournals.org

The sustained opening of the mPTP leads to a significant drop in mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, cell death. ontosight.ai By influencing the events that lead to mPTP opening, 5-HD can indirectly affect mitochondrial polarization and cell survival. ontosight.aiahajournals.org In situations where mitoKATP channel opening is a key component of a protective signaling cascade, the presence of 5-HD can abolish this protection, leading to increased mitochondrial depolarization and decreased cellular viability. ahajournals.orgahajournals.org

Intracellular Signaling Pathway Interactions of this compound

Role in Reactive Oxygen Species (ROS) Dynamics

The influence of this compound (5-HD) on the production of reactive oxygen species (ROS) is complex and appears to be context-dependent. researchgate.netnih.gov In some experimental settings, the blockage of mitoKATP channels by 5-HD leads to a decrease in ROS production. researchgate.net For instance, in cardiac fibroblasts, both under basal conditions and when stimulated with angiotensin II, 5-HD suppressed the generation of ROS. researchgate.net This suggests that the opening of mitoKATP channels can, in some cases, lead to an increase in ROS, which is then inhibited by 5-HD. researchgate.net

Conversely, other studies indicate that 5-HD can increase ROS production. nih.gov In isolated rat brain mitochondria, the blockage of mitoKATP channels by 5-HD resulted in membrane repolarization and a subsequent increase in ROS generation. nih.gov This finding suggests that the potential-dependent uptake of K+ through these channels normally helps to regulate ROS levels, and inhibiting this process with 5-HD disrupts this regulation. nih.gov

Furthermore, in the context of cardioprotection against doxorubicin-induced oxidative stress, the protective effect of nicorandil (B1678753), which involves a decrease in ROS, was antagonized by 5-HD. plos.org This implies that the mitoKATP channel activity is crucial for the ROS-reducing effects observed with nicorandil. plos.org Similarly, 5-HD has been shown to block the inhibitory effect of certain preconditioning agents on ROS production. medchemexpress.com

The varied effects of 5-HD on ROS production likely stem from the intricate relationship between mitochondrial ion fluxes, membrane potential, and the activity of the electron transport chain, which is the primary site of mitochondrial ROS generation. researchgate.netnih.gov

This compound (5-HD) can modulate cellular responses to oxidative stress, primarily through its action on mitoKATP channels. plos.orgnih.gov In studies where the opening of mitoKATP channels is part of a protective response against oxidative stress, 5-HD has been shown to antagonize this protection. ahajournals.orgplos.org For example, the anti-anginal drug nicorandil was found to decrease doxorubicin-induced ROS, and this protective effect was counteracted by 5-HD. plos.org

In cardiac myocytes, pharmacological opening of mitoKATP channels with diazoxide protected against apoptosis induced by hydrogen peroxide, a model of oxidative stress. ahajournals.org This protection was blocked by 5-HD, indicating that the integrity of mitoKATP channel function is essential for the observed defense against oxidative damage. ahajournals.org

However, the role of 5-HD is not always straightforward. In some contexts, 5-HD itself has been noted to have effects on mitochondrial function that could be considered deleterious, independent of its action on mitoKATP channels. nih.gov For instance, in isolated heart mitochondria, 5-HD was observed to inhibit respiration, which could potentially exacerbate conditions of oxidative stress. nih.gov

The table below summarizes the observed effects of this compound on ROS dynamics and oxidative stress responses in different experimental models.

| Experimental Model | Effect of 5-HD on ROS Production | Influence on Oxidative Stress Response | Reference |

| Cardiac Fibroblasts | Suppressed ROS generation | --- | researchgate.net |

| Rat Brain Mitochondria | Increased ROS production | --- | nih.gov |

| HL-1 Cardiomyocytes (Doxorubicin-induced stress) | Antagonized the ROS-decreasing effect of nicorandil | Blocked the protective effect of nicorandil against oxidative stress | plos.org |

| H9c2 Cells (Anoxia/Reoxygenation) | Blocked the inhibitory effect of PHC on ROS production | Attenuated the anti-apoptotic effect of PHC | medchemexpress.com |

| Neonatal Rat Cardiac Myocytes (Hydrogen peroxide-induced stress) | --- | Blocked the protective effects of diazoxide against apoptosis | ahajournals.org |

| Isolated Rat Heart Mitochondria | --- | Inhibited respiration, potentially exacerbating oxidative stress | nih.gov |

Intersections with Protein Kinase C (PKC) Signaling

This compound (5-HD) has been shown to intersect with Protein Kinase C (PKC) signaling pathways, particularly in the context of cardioprotection. pnas.orgnih.gov The activation of PKC is a key step in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. nih.govahajournals.org

Several studies have demonstrated that the protective effects mediated by the opening of mitoKATP channels are dependent on PKC activity. nih.gov Conversely, the activation of PKC can lead to the opening of mitoKATP channels. pnas.orgahajournals.org 5-HD, by blocking these channels, can abolish the protective effects that are initiated by PKC activation. pnas.orgahajournals.org

For example, in isolated rat hearts, the cardioprotective effects of the mitoKATP channel opener diazoxide were abolished by inhibitors of PKC, as well as by 5-HD. nih.govahajournals.org This suggests a signaling cascade where PKC acts upstream of mitoKATP channels. nih.gov Furthermore, the activation of PKC with phorbol (B1677699) esters was found to mimic the protective effects of diazoxide, and this effect was also blocked by 5-HD. pnas.org This provides strong evidence that PKC-mediated protection involves the activation of mitoKATP channels. pnas.org

In some experimental systems, it has been shown that PKC can directly modulate the activity of mitoKATP channels. ahajournals.orgnih.gov Studies using reconstituted mitoKATP channels in proteoliposomes have shown that PKC activators can increase K+ flux, and this effect is prevented by 5-HD. nih.gov This indicates a direct functional interaction between PKC and the mitoKATP channel complex. nih.gov

The table below summarizes key findings on the interaction between this compound and PKC signaling.

| Finding | Experimental System | Implication | Reference |

| 5-HD abolishes the cardioprotective effects of the mitoKATP channel opener diazoxide, which are also blocked by PKC inhibitors. | Isolated rat hearts | PKC acts upstream of or in concert with mitoKATP channels in the signaling pathway of cardioprotection. | nih.govahajournals.org |

| Phorbol esters (PKC activators) mimic the protective effects of diazoxide, and this is blocked by 5-HD. | Isolated mitochondria | PKC-mediated protection is dependent on the opening of mitoKATP channels. | pnas.org |

| PKC activators increase K+ flux in reconstituted mitoKATP channels, an effect prevented by 5-HD. | Proteoliposomes with reconstituted mitoKATP channels | Suggests a direct functional interaction between PKC and the mitoKATP channel. | nih.gov |

| The protective effects of xenon-induced preconditioning, which involve PKC activation, are blocked by 5-HD. | Anesthetized rats | The cardioprotective signaling cascade initiated by xenon involves both PKC and mitoKATP channels. | nih.gov |

Modulation of Ca2+ Homeostasis and Calmodulin Interactions

This compound (5-HD) has been shown to influence intracellular calcium (Ca2+) homeostasis, primarily through its effects on mitochondrial function. In experimental models of myocardial ischemia-reperfusion injury, anesthetic preconditioning was found to lessen the overload of mitochondrial Ca2+ that typically occurs during ischemia. This protective effect was reversed by the administration of 5-HD, suggesting that the mechanism of protection involves the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which is inhibited by 5-HD. researchgate.net The maintenance of mitochondrial Ca2+ balance is critical for cardiomyocyte survival under ischemic stress. researchgate.net

In studies on stunned rat hearts, differences in post-ischemic Ca2+ handling were observed between hyperthyroid and euthyroid states, with mitochondria playing a key role. conicet.gov.ar The use of 5-HD in these experiments helped to elucidate the contribution of mitochondrial KATP channels to these differences. conicet.gov.ar Specifically, in hyperthyroid hearts, which showed improved contractile recovery, the protective effects were dependent on the mitochondrial sodium-calcium exchanger and mitochondrial KATP channels, as their blockade with 5-HD increased left ventricular end-diastolic pressure. conicet.gov.ar

While direct interactions between 5-HD and calmodulin are not extensively documented, calmodulin is a crucial Ca2+-binding protein that modulates a vast array of cellular processes. nih.govnih.gov Given that 5-HD alters mitochondrial Ca2+ levels, it is plausible that it indirectly affects calmodulin-mediated signaling pathways by modifying the local Ca2+ concentrations that are necessary for calmodulin activation. researchgate.net

Association with Nitric Oxide (NO)/cGMP/cGMP-Dependent Protein Kinase (PKG) Pathway

The nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/cGMP-dependent protein kinase (PKG) signaling pathway is a significant pathway in cardioprotection, and its interaction with 5-HD has been investigated. This pathway is known to be involved in anoxic preconditioning, where it leads to the activation of both sarcolemmal and mitochondrial ATP-sensitive K+ (KATP) channels. capes.gov.br

Research has demonstrated that the protective effects of this pathway against anoxia-reperfusion injury can be blocked by 5-HD, indicating the involvement of mitochondrial KATP channels as a downstream target. capes.gov.br For instance, preconditioning with an NO donor, S-nitroso-N-acetylpenicillamine (SNAP), significantly reduced DNA damage, and this effect was abolished by 5-HD. capes.gov.br This suggests that the opening of mitochondrial KATP channels is a crucial step in the NO-cGMP-PKG signaling cascade that confers cardioprotection. capes.gov.br

Furthermore, studies using PKG activators have shown that they can stimulate cardiac KATP channels. plos.org This stimulatory action is mediated by a complex signaling cascade that is sensitive to 5-HD, further solidifying the link between the NO/cGMP/PKG pathway and mitochondrial KATP channels. plos.orgahajournals.org The activation of PKG is considered an upstream event to the opening of these channels. capes.gov.brahajournals.org

Adenosine (B11128) Receptor-Mediated Signaling

Adenosine plays a crucial role in cardioprotection, particularly in a phenomenon known as ischemic preconditioning. oup.com The signaling pathways initiated by adenosine receptor activation often converge on mitochondrial KATP channels, making 5-HD a key tool for investigating these mechanisms. ahajournals.orgnih.gov

Studies have shown that the cardioprotective effects of adenosine can be completely nullified by treatment with 5-HD. ahajournals.orgnih.gov This indicates that the opening of mitochondrial KATP channels is an essential step in adenosine-mediated protection against ischemic injury. ahajournals.org For example, in a cellular model of simulated ischemia, adenosine was found to mitigate cell injury, and this protective effect was blocked by this compound. ahajournals.org

The signaling cascade often involves the activation of protein kinase C (PKC) downstream of the adenosine A1 receptor, which then leads to the opening of mitochondrial KATP channels. ahajournals.org The ability of 5-HD to block the protective effects of adenosine further supports the role of mitochondrial KATP channels as the end-effectors in this signaling pathway. ahajournals.orgnih.gov

Opioid Receptor Signaling Pathways

The activation of opioid receptors, particularly the delta-opioid receptor subtype, has been shown to mimic the protective effects of ischemic preconditioning. nih.govjacc.org A central mechanism in this process is the opening of mitochondrial KATP channels, and the inhibitory action of 5-HD has been instrumental in confirming this link. nih.govjacc.orgahajournals.org

In studies using human heart muscle, the cardioprotective effects of a delta-opioid receptor agonist were abolished by 5-HD, indicating a pathway similar to that of ischemic preconditioning. jacc.org Similarly, in chick cardiomyocytes, morphine-induced protection against cell death was blocked by 5-HD. nih.govahajournals.org This suggests that the stimulation of opioid receptors leads to the activation of mitochondrial KATP channels, which is a critical step in the signaling cascade. nih.govahajournals.org

Furthermore, the cardioprotective effects of certain natural compounds, such as baicalein (B1667712), have been found to be mediated through mu- and delta-opioid receptors. nih.gov The protective signaling of baicalein was also blocked by 5-HD, reinforcing the involvement of KATP channels in opioid receptor-mediated cardioprotection. nih.gov

Akt/GSK-3β and Akt/mTOR Signaling Pathways

The Akt/GSK-3β and Akt/mTOR signaling pathways are crucial in cell survival and are implicated in cardioprotection. nih.govnih.govwikipedia.org The activation of mitochondrial KATP channels has been linked to the modulation of these pathways, with 5-HD serving as a key inhibitor to elucidate these connections.

Studies have shown that the protective effects of certain agents against anoxia/reoxygenation injury in cardiomyocytes are mediated through the activation of mitochondrial KATP channels and the subsequent modulation of the Akt/GSK-3β and Akt/mTOR pathways. nih.gov The beneficial effects were blocked by pretreatment with 5-HD, indicating that the activation of mitochondrial KATP channels is an upstream event. nih.gov

Physiological and Pathophysiological Research Implications

Modulation of Cellular and Organ Responses to Ischemic Stress

5-Hydroxydecanoate (5-HD) is a compound that has been extensively studied for its role in modulating cellular and organ responses to ischemic stress. It is primarily known as a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels. j-circ.or.jpahajournals.org This inhibitory action forms the basis of its effects in various models of ischemia-reperfusion injury.

Mechanism of Action in Ischemic Preconditioning Phenomena

Ischemic preconditioning is a phenomenon where brief, non-lethal episodes of ischemia protect against a subsequent, more prolonged ischemic insult. The opening of mitoKATP channels is considered a crucial step in this protective mechanism. j-circ.or.jpahajournals.org 5-HD has been instrumental in elucidating this pathway by its ability to block the protective effects of preconditioning. nih.gov

The mechanism involves the idea that opening mitoKATP channels is a trigger for the preconditioned state. ahajournals.org This triggering action is thought to involve the generation of reactive oxygen species (ROS). ahajournals.org Studies have shown that 5-HD can block the protection afforded by ischemic preconditioning when administered before or during the preconditioning stimulus, suggesting that the opening of mitoKATP channels is an early event in the signaling cascade. ahajournals.orgoup.com

In numerous ischemia-reperfusion models, 5-HD has been shown to abolish the cardioprotective effects of ischemic preconditioning. ahajournals.orgoup.com For instance, in dog models, intracoronary administration of 5-HD completely blocked the reduction in infarct size typically seen with preconditioning. oup.com Similarly, in isolated rabbit hearts, 5-HD, when given to bracket the preconditioning ischemia, prevented the protective effect. ahajournals.org This inhibitory effect of 5-HD underscores the essential role of mitoKATP channel opening in mediating cardioprotection against ischemia-reperfusion injury. The administration of 5-HD has been shown to eliminate the infarct-sparing effect of protective agents like apelin in rat models of ischemia/reperfusion. ijpp.comresearchgate.net

Pharmacological agents that open KATP channels, such as diazoxide (B193173) and cromakalim (B1669624), can mimic the effects of ischemic preconditioning. j-circ.or.jpscispace.com Diazoxide is a selective opener of mitoKATP channels, while cromakalim is a nonselective KATP channel activator. scispace.comphysiology.org

The cardioprotective effects of both diazoxide and cromakalim are consistently blocked by 5-HD. scispace.comphysiology.orgnih.gov For example, in isolated rat hearts, the protective effect of diazoxide was completely abolished by 5-HD. scispace.comahajournals.org This interaction has been a key piece of evidence supporting the hypothesis that these agents exert their protective effects through the opening of mitoKATP channels. scispace.com However, it's noteworthy that in some models, such as in mice with deficient sarcolemmal KATP channels, the cardioprotective effect of diazoxide was not affected by 5-HD, suggesting the involvement of different KATP channel subtypes in some contexts. ahajournals.org

Studies have also explored the relationship between these agents and protein kinase C (PKC), another important component of the preconditioning signaling pathway. It has been shown that 5-HD does not affect the translocation and activation of PKC-epsilon induced by diazoxide, suggesting that PKC activation occurs upstream of mitoKATP channel opening. nih.gov

| Pharmacological Agent | Effect on KATP Channels | Interaction with this compound | Observed Outcome |

|---|---|---|---|

| Diazoxide | Selective mitoKATP channel opener | Blocks the protective effects of diazoxide | Abolishes cardioprotection in most models scispace.comnih.govahajournals.org |

| Cromakalim | Non-selective KATP channel opener | Blocks the protective effects of cromakalim | Abolishes cardioprotection physiology.orgnih.gov |

Ischemic postconditioning refers to the protection afforded by brief interruptions of reperfusion following a sustained ischemic event. Similar to preconditioning, mitoKATP channels are implicated in the protective mechanisms of postconditioning. nih.gov

5-HD has been shown to block the beneficial effects of postconditioning. nih.govahajournals.org In rat studies, the reduction in infarct size achieved by postconditioning was blocked by the administration of 5-HD at the time of reperfusion. nih.gov Furthermore, the protective effects of postconditioning, which can include the inhibition of detrimental cellular processes, are reversed by 5-HD, indicating that the opening of mitoKATP channels is a critical step in the postconditioning signaling pathway as well. ahajournals.org

Neuroprotective Research Contexts

The role of 5-HD has also been investigated in the context of neuroprotection, particularly in relation to hypoxic conditions.

Hypoxic facilitation is a phenomenon where brief periods of hypoxia can enhance the activity of certain neural networks, such as those controlling respiration. nih.gov The mechanisms underlying this effect are thought to be similar to those of ischemic preconditioning in the heart, involving mitoKATP channels. nih.gov

In studies on respiratory neurons, it was found that brief hypoxia-induced facilitation of respiratory activity was prevented by the blockade of mitoKATP channels with 5-HD. nih.gov This suggests that the opening of these channels is crucial for this form of neuronal plasticity. The mitoKATP channel opener diazoxide was shown to potentiate the motor output, and subsequent application of hypoxia was ineffective, further supporting the role of these channels. nih.gov In contrast, some research in in-vitro models of brain ischemia found that 5-HD did not exert neuroprotection, suggesting that the role of mitoKATP channels may be context-dependent in the brain. nih.gov

Influence on Angiotensin II-Mediated Mitochondrial Dysfunction in Endothelial Cells

Research has extensively investigated the role of this compound (5-HD) in the context of vascular endothelial dysfunction, particularly the damage induced by Angiotensin II (Ang II). Ang II is a key peptide hormone in the renin-angiotensin system and a known stimulus for hypertension and atherogenesis. nih.govahajournals.orgahajournals.org Its pathological effects are linked to its ability to induce mitochondrial dysfunction, a state characterized by increased reactive oxygen species (ROS) production, impaired respiration, and reduced nitric oxide (NO) bioavailability. nih.govahajournals.org

Studies in bovine aortic endothelial cells (BAECs) have shown that Ang II significantly increases the production of mitochondrial hydrogen peroxide (H₂O₂). nih.govahajournals.org This surge in oxidative stress is a critical step in mitochondrial damage. The administration of 5-HD, a known inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels, has been shown to block this Ang II-induced increase in H₂O₂. nih.govahajournals.org The mechanism involves a complex signaling cascade where Ang II activates NADPH oxidase, leading to the formation of peroxynitrite, which in turn mediates the mitochondrial dysfunction. nih.govahajournals.org 5-HD, along with other inhibitors like apocynin (an NADPH oxidase inhibitor) and uric acid (a peroxynitrite scavenger), effectively attenuates these effects. nih.govahajournals.org

Furthermore, Ang II depletes mitochondrial glutathione, a key antioxidant, and impairs mitochondrial respiration by increasing state 4 and decreasing state 3 respiration, ultimately diminishing the respiratory control ratio. nih.govahajournals.org Treatment with 5-HD was found to attenuate these responses, preserving mitochondrial respiratory function. nih.govahajournals.org Crucially, 5-HD also prevents the Ang II-induced decrease in mitochondrial membrane potential and the subsequent decline in endothelial nitric oxide (NO) production. nih.govahajournals.orgahajournals.org By blocking the mitoKATP channels, 5-HD effectively prevents the collapse of the mitochondrial membrane potential and the resulting ROS production, thereby preserving NO bioavailability and mitigating endothelial dysfunction. nih.govahajournals.orgahajournals.orgphysiology.org This suggests that mitochondria play a central role in Ang II-induced endothelial dysfunction and that the mitoKATP channel is a key mediator in this process. ahajournals.org

| Parameter Influenced by Angiotensin II | Effect of Angiotensin II | Effect of this compound Treatment | References |

|---|---|---|---|

| Mitochondrial H₂O₂ Production | Significantly Increased | Blocked the increase | nih.gov, ahajournals.org, ahajournals.org |

| Mitochondrial Glutathione | Depleted | Attenuated the depletion | nih.gov, ahajournals.org |

| Mitochondrial Respiration (Respiratory Control Ratio) | Diminished | Attenuated the decrease | nih.gov, ahajournals.org, ahajournals.org |

| Mitochondrial Membrane Potential | Decreased (Depolarization) | Prevented the decrease | nih.gov, physiology.org, ahajournals.org, ahajournals.org |

| Endothelial Nitric Oxide (NO) Production | Decreased | Prevented the decrease | nih.gov, ahajournals.org, ahajournals.org |

| Autophagy Levels in HUVECs | Increased | Inhibited the increase | nih.gov |

Protection against Neurodegenerative Disease Models (mechanistic studies)

The study of neurodegenerative diseases, a class of debilitating conditions characterized by the progressive loss of neurons, has increasingly focused on underlying mechanisms like mitochondrial dysfunction and oxidative stress. nih.govnih.govmdpi.com In this context, 5-HD has been identified as a potential neuroprotective agent in specific preclinical models. aacrjournals.org

In one key study, 5-HD was investigated for its ability to counteract the neurotoxicity induced by paclitaxel, a chemotherapy drug known to cause peripheral neuropathy. aacrjournals.org The research demonstrated that 5-HD could rescue paclitaxel-induced damage to neurite outgrowth in dorsal root ganglion (DRG) neurons and improve viability and synaptogenesis in cortical neurons. aacrjournals.org The proposed mechanism centers on the role of 5-HD as a mitoKATP channel antagonist. Paclitaxel is known to disrupt intracellular calcium ([Ca²⁺]i) homeostasis, a process critical for neuronal function. aacrjournals.org The study found that 5-HD pretreatment significantly reversed the paclitaxel-induced decreases in store-operated Ca²⁺ entry (SOCE), suggesting that 5-HD exerts its neuroprotective effect by restoring [Ca²⁺]i homeostasis in DRG neurons. aacrjournals.org

Further supporting its neuroprotective potential, 5-HD was previously shown to reduce angiotensin II-induced cell death in dopaminergic neurons, which is relevant to models of aging-related neurodegenerative diseases like Parkinson's disease. aacrjournals.org Additionally, as a fatty acid, 5-HD may influence neuroprotection through metabolic pathways, as it is a known substrate for acyl-CoA synthetase, an enzyme that activates fatty acids for various cellular processes, including membrane biosynthesis and energy metabolism in the brain. aacrjournals.org

Investigations in Specific Cell Type Responses

Cardiomyocyte Function and Viability

The role of 5-HD has been extensively studied in cardiomyocytes, particularly in the context of ischemia-reperfusion (I/R) injury, where it acts by blocking the protective effects of mitoKATP channel openers. nih.govnih.gov MitoKATP channels are recognized as crucial end-effectors in cardioprotective mechanisms like ischemic preconditioning. ijpp.com

In studies using H9c2 cardiomyocytes, a cell line derived from rat embryonic heart tissue, treatment with the mitoKATP channel opener diazoxide before anoxia or at the onset of reoxygenation was shown to prevent cell death, preserve mitochondrial structure, and maintain oxidative phosphorylation. nih.gov The protective effects of diazoxide were completely blocked by the co-administration of 5-HD, demonstrating that the cardioprotection afforded by diazoxide is mediated through the opening of mitoKATP channels. nih.gov

Similarly, research on ginsenoside Rb1, a compound from ginseng, found that it protected H9c2 cells from hypoxia-reoxygenation (H/R) induced injury by preserving mitochondrial function, as evidenced by maintained ATP levels and reduced lactate (B86563) dehydrogenase (LDH) release. nih.gov This protective effect was significantly attenuated by 5-HD, again indicating the involvement of mitoKATP channels. nih.gov Other studies have shown that 5-HD can abolish the protective effects of acetylcholine (B1216132) and nicorandil (B1678753) against oxidative stress-induced apoptosis in cardiomyocytes. physiology.orgjacc.org In these experiments, agents that open mitoKATP channels reduce cell death and preserve mitochondrial membrane potential, but these benefits are reversed by 5-HD. physiology.orgjacc.org It also reverses the anti-apoptotic effects of certain preconditioning agents by promoting the release of cytochrome c from mitochondria. medchemexpress.com

| Experimental Model | Protective Agent | Protective Effect Observed | Effect of this compound | References |

|---|---|---|---|---|

| H9c2 cells (Ischemia-Reoxygenation) | Diazoxide | Prevented cell death, preserved mitochondrial function | Blocked protective effects | nih.gov |

| H9c2 cells (Hypoxia-Reoxygenation) | Ginsenoside Rb1 | Increased ATP content, reduced LDH release | Attenuated protective effects | nih.gov |

| Chick Embryonic Ventricular Myocytes (Ischemia-Reoxygenation) | Acetylcholine | Reduced cell death, increased ROS signaling (preconditioning) | Abolished protection and ROS increase | physiology.org |

| Neonatal Rat Cardiac Myocytes (Oxidative Stress) | Nicorandil | Suppressed apoptosis markers (TUNEL, cytochrome c release) | Blocked protective effects | jacc.org |

| H9c2 cells (Anoxia/Reoxygenation) | Penehyclidine Hydrochloride | Inhibited Ca²⁺ overload and ROS production | Blocked beneficial effects | medchemexpress.com |

Insulin-Secreting Cells (Beta-Cells)

Pancreatic beta-cells are responsible for producing and secreting insulin (B600854) to regulate blood glucose levels. wikipedia.org The function of these cells is tightly coupled to their electrical activity, which is primarily regulated by ATP-sensitive potassium (KATP) channels. nih.gov Research into disorders like type 2 diabetes and neonatal diabetes mellitus often involves modulating these channels. nih.govoup.com

Studies have utilized 5-HD as a tool to investigate the role of mitoKATP channels in beta-cell function and dysfunction. In a model of KATP channel-induced neonatal diabetes, overactivity of the Kir6.2 subunit of the channel suppresses glucose-stimulated insulin secretion (GSIS). nih.gov While 5-HD is primarily known as a mitoKATP channel blocker, its use in islet research helps to dissect the complex signaling pathways. For instance, in experiments on isolated islets from Otsuka Long Evans Tokushima Fatty (OLETF) rats, a model for type 2 diabetes, 5-HD was used alongside the KATP channel opener diazoxide to study mechanisms of beta-cell apoptosis. oup.com The interplay between KATP channel activity, mitochondrial function, and insulin secretion is critical for beta-cell health, and blockers like 5-HD are instrumental in clarifying these relationships. nih.govmdpi.com

Pulmonary Artery Smooth Muscle Cells

The proliferation of human pulmonary artery smooth muscle cells (HPASMCs) under hypoxic conditions is a key factor in the vascular remodeling that leads to pulmonary hypertension. nih.govnih.gov Research has identified the mitoKATP channel as a significant player in this process. nih.govresearchgate.net

Studies have shown that hypoxia induces proliferation and decreases apoptosis of HPASMCs. nih.govnih.gov This effect is associated with the opening of mitoKATP channels and depolarization of the mitochondrial membrane potential. nih.gov 5-HD, by acting as a selective inhibitor of these channels, has been shown to significantly attenuate the proliferation of hypoxic HPASMCs. nih.govabcam.com It achieves this by blocking the hypoxia-induced depolarization of the mitochondrial membrane potential. nih.govresearchgate.net Furthermore, 5-HD has been found to inhibit the expression of transforming growth factor-beta 1 (TGF-β1) in the pulmonary artery smooth muscle cells of hypoxic rats, suggesting another mechanism by which it can prevent vascular remodeling. researchgate.netjst.go.jp These findings indicate that blocking mitoKATP channels with 5-HD can inhibit the pathological proliferation of HPASMCs, highlighting a potential therapeutic angle for pulmonary hypertension. nih.govnih.gov

Cancer Cell Apoptosis Induction (In Vitro Models)

Emerging research has begun to explore the potential of 5-HD in oncology, specifically its ability to induce apoptosis in cancer cells. ontosight.aiworldscientific.com One study focused on its effects on human lung adenocarcinoma (A549) cells. worldscientific.com The results indicated that 5-HD on its own has the ability to induce apoptosis in these cancer cells, positioning it as a potential chemotherapeutic agent. worldscientific.com

To enhance its efficacy, researchers developed a novel system by loading 5-HD onto PEGylated gold nanoparticles (Au NPs-PEG-5-HD). worldscientific.com This nanoparticle formulation was designed for a combined chemo-photothermal therapy approach. In vitro cytotoxicity tests revealed that the Au NPs-PEG-5-HD conjugate had an enhanced cell-killing effect on A549 cells compared to free 5-HD. worldscientific.com Flow cytometric analysis confirmed that the nanoparticle-delivered 5-HD significantly increased the rates of both apoptosis and necrosis in the cancer cells. worldscientific.com The study concluded that 5-HD shows promise in inducing apoptosis in A549 cells, and its efficacy can be significantly improved when delivered via a nanoparticle system that also enables photothermal therapy. worldscientific.com

| Treatment Group (A549 Cells) | Apoptosis Rate (%) | Necrosis Rate (%) | References |

|---|---|---|---|

| Free 5-HD | ~9.2% | ~8.8% | worldscientific.com |

| Free 5-HD + LED Irradiation | ~10.7% | ~9.7% | worldscientific.com |

| Au NPs-PEG-5-HD | ~18.3% | ~48.0% | worldscientific.com |

| Au NPs-PEG-5-HD + LED Irradiation | ~12.4% | ~69.8% | worldscientific.com |

Effects on Lung Adenocarcinoma Cells (A549)

Research has demonstrated that this compound (5-HD) possesses the ability to induce apoptosis, or programmed cell death, in human lung adenocarcinoma A549 cells, positioning it as a compound of interest in chemotherapy research. worldscientific.com Studies investigating its effects show that treatment with free 5-HD significantly increases the inhibition rate of A549 cells. worldscientific.com

The cytotoxic effects of 5-HD have been quantified using flow cytometry, which measures the rates of apoptosis and necrosis (cell death due to injury). worldscientific.com When A549 cells were incubated with free 5-HD, the apoptosis rate increased to approximately 9.2%, with a corresponding necrosis rate of about 8.8%. worldscientific.com These findings underscore the potential of 5-HD to trigger cell death pathways in lung cancer cells. worldscientific.com

Further research has explored enhancing the delivery and efficacy of 5-HD by loading it onto PEGylated gold nanoparticles (Au NPs-PEG-5-HD). worldscientific.com This nanoparticle formulation demonstrated an enhanced cell-killing effect on A549 cells compared to free 5-HD alone. worldscientific.com The apoptosis rate for cells treated with Au NPs-PEG-5-HD increased significantly to 18.3%. worldscientific.com

Table 1: Effect of this compound (5-HD) Formulations on A549 Cells

| Treatment Group | Apoptosis Rate (%) | Necrosis Rate (%) |

|---|---|---|

| Free 5-HD | ~9.2 | ~8.8 |

| Au NPs-PEG-5-HD | ~18.3 | ~48.0 |

Data sourced from flow cytometric analysis of treated A549 lung adenocarcinoma cells. worldscientific.com

Mechanisms of Apoptosis Induction (e.g., Cytochrome C release, Bax/Bcl-2 modulation, Caspase-3 cleavage)

The induction of apoptosis by this compound involves a series of intricate molecular mechanisms, primarily centered on the mitochondria-mediated pathway. This pathway is a critical regulator of programmed cell death. mdpi.com

Cytochrome C release: A key initiating event in the mitochondrial pathway of apoptosis is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors like cytochrome c. mdpi.commdpi.com Studies have shown that treatment with 5-HD corresponds with a reduction in the mitochondrial membrane potential (Δψm). worldscientific.comresearchgate.net The loss of this potential is a critical step that often precedes and directly contributes to the release of cytochrome c from the mitochondria into the cytosol. mdpi.comresearchgate.net Once in the cytosol, cytochrome c participates in the formation of a protein complex called the apoptosome, which activates the caspase cascade. mdpi.comwikipedia.org

Bax/Bcl-2 modulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of mitochondrial integrity and apoptosis. mdpi.com This family includes both anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. mdpi.com The ratio of Bax to Bcl-2 is a crucial determinant of a cell's susceptibility to apoptosis; an increased Bax/Bcl-2 ratio promotes cell death. mdpi.com While direct studies on 5-HD's effect on this ratio in A549 cells are specific, research in other cell types shows that 5-HD, a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel blocker, can prevent the protective upregulation of Bcl-2 and downregulation of Bax that other agents might induce. niph.go.jp This suggests that 5-HD's mechanism involves interfering with the signals that would normally suppress apoptosis, thereby favoring a pro-apoptotic state through modulation of the Bax/Bcl-2 balance. niph.go.jpwindows.net

Caspase-3 cleavage: Caspases are a family of protease enzymes that execute the final phases of apoptosis. clinicsinoncology.com The activation of initiator caspases, such as caspase-9 within the apoptosome, leads to a cascade that activates executioner caspases, most notably caspase-3. mdpi.comfrontiersin.org Active caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell dismantling. assaygenie.comthermofisher.com The activation of caspase-3 is a hallmark of apoptosis in A549 cells induced by various stimuli. cjcrcn.orgnih.gov The loss of mitochondrial membrane potential and subsequent release of cytochrome c, as seen with 5-HD treatment, are upstream events that directly lead to the activation of the caspase cascade, culminating in the cleavage and activation of caspase-3. mdpi.commdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound (5-HD) |

| Bax |

| Bcl-2 |

| Caspase-3 |

| Caspase-8 |

| Caspase-9 |

| Cytochrome C |

Methodological Approaches in 5 Hydroxydecanoate Research

In Vitro Experimental Systems

In vitro experimental systems have been fundamental in dissecting the molecular interactions of 5-hydroxydecanoate. These controlled environments allow for precise measurements and the elimination of complex systemic variables, offering a detailed view of the compound's direct effects on biological components.

Research utilizing isolated mitochondria from rat heart and liver has been crucial in understanding the metabolic fate of this compound. Studies have demonstrated that 5-HD is a substrate for the mitochondrial fatty acid β-oxidation pathway. Upon entering the mitochondria, it is activated to its coenzyme A (CoA) derivative, 5-hydroxydecanoyl-CoA. nih.govnih.gov

However, the metabolism of 5-hydroxydecanoyl-CoA through the β-oxidation spiral is significantly slower than that of physiological fatty acids like decanoate (B1226879). nih.govnih.gov This metabolic bottleneck becomes particularly pronounced at the penultimate step of the cycle. In isolated heart mitochondria, the presence of 5-hydroxydecanoyl-CoA has been shown to inhibit the respiration supported by other fatty acid substrates, such as decanoyl-CoA and lauryl-carnitine. nih.gov For instance, the addition of 100 μM 5-hydroxydecanoyl-CoA can reduce the maximal rate of decanoyl-CoA-supported respiration by approximately 40%. nih.gov Similarly, in liver mitochondrial preparations, 5-HD acts as a weak substrate for respiration compared to decanoate. nih.gov These findings from isolated mitochondrial studies have established that this compound and its metabolites can act as competitive inhibitors of fatty acid oxidation.

Table 1: Effect of 5-Hydroxydecanoyl-CoA on Fatty Acid Oxidation in Isolated Heart Mitochondria

| Substrate | Condition | Respiratory Rate (% of control) | Reference |

|---|---|---|---|

| Decanoyl-CoA (10 µM) | Control | 100% | nih.gov |

| Decanoyl-CoA (10 µM) | + 100 µM 5-HD-CoA | ~60% | nih.gov |

To pinpoint the specific enzymatic step hindered by this compound metabolism, researchers have employed assays with purified enzymes of the β-oxidation pathway. These studies have revealed that while the initial steps of β-oxidation are not significantly impeded, the later stages are substantially affected.

Specifically, the activated form of 5-HD, 5-hydroxydecanoyl-CoA, is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), the first enzyme in the cycle. nih.gov The subsequent reaction catalyzed by enoyl-CoA hydratase also proceeds with similar kinetics for both decenoyl-CoA and the this compound-derived equivalent. nih.gov

The primary rate-limiting step occurs at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) enzyme. The Vmax for the 5-HD metabolite, 3,5-dihydroxydecanoyl-CoA, is approximately fivefold slower than that for the corresponding metabolite of decanoate. nih.gov This dramatic reduction in enzyme turnover at the HAD step leads to the accumulation of β-oxidation intermediates, which in turn competitively inhibits the processing of other fatty acids. The final enzyme, 3-ketoacyl-CoA thiolase, is also involved in this coupled reaction. nih.gov

Table 2: Kinetic Comparison of Decanoate and this compound Metabolites with Purified β-Oxidation Enzymes

| Enzyme | Substrate | Relative Vmax | Reference |

|---|---|---|---|

| Enoyl-CoA Hydratase | Decenoyl-CoA | Similar | nih.gov |

| Enoyl-CoA Hydratase | 5-Hydroxydecenoyl-CoA | Similar | nih.gov |

| L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | L-3-Hydroxydecanoyl-CoA | 100% | nih.gov |

| L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | 3,5-Dihydroxydecanoyl-CoA | ~20% | nih.gov |

Cell culture models provide a more integrated system than isolated components to study the cellular consequences of this compound exposure. Various cell lines have been utilized to investigate its effects in different physiological contexts.

While direct metabolic studies of this compound in H9c2 rat cardiomyoblasts are not extensively detailed in the available literature, this cell line is a well-established model for studying cardiac energy metabolism and the effects of compounds on cardiomyocyte viability. researchgate.net Given the findings from isolated heart mitochondria, it is plausible that 5-HD would similarly impact fatty acid metabolism in H9c2 cells.

In studies using isolated guinea pig ventricular myocytes, this compound has been shown to have direct electrophysiological effects. It efficiently blocks ATP-sensitive potassium (K-ATP) channels, particularly when their open probability is increased by conditions mimicking metabolic stress, such as low intracellular ATP or acidic pH. nih.gov This action is thought to contribute to its effects on ischemic arrhythmia. nih.govnih.gov

Human Embryonic Kidney 293 (HEK293) cells are a common heterologous expression system used to study the function of specific ion channels in a controlled environment. Research has utilized HEK293 cells transfected with the neuronal-type K-ATP channel (Kir6.2/SUR1) to investigate the signaling pathways affected by this compound. In this model, the stimulatory effect of cGMP-dependent protein kinase (PKG) on K-ATP channel activity was found to be diminished by pretreatment with 5-HD. nih.gov This suggests that 5-HD interferes with an upstream signaling component, potentially a mitochondrial factor, that is necessary for the PKG-mediated enhancement of channel function. nih.gov

The human neuroblastoma SH-SY5Y cell line is a widely used model in neuroscience research, particularly for studying mitochondrial function and neuroprotection. In SH-SY5Y cells expressing the neuronal K-ATP channel, similar to the findings in HEK293 cells, this compound was shown to abolish the enhancement of channel activity induced by the nitric oxide (NO)/cGMP/PKG signaling pathway. nih.gov This indicates that in a neuronal context, 5-HD also acts on a factor upstream of the K-ATP channel itself, disrupting a signaling cascade that involves reactive oxygen species (ROS) and calmodulin. nih.gov

Cell Culture Models

Endothelial Cells (e.g., Bovine Aortic Endothelial Cells)

Bovine Aortic Endothelial Cells (BAECs) are a common in vitro model for studying endothelial function and dysfunction. While extensive research exists on the effects of various substances on BAECs, including their influence on nitric oxide synthase (eNOS) expression and activity, direct studies investigating the specific effects of this compound on this cell line are not extensively documented in publicly available research. jci.orgnih.govscilit.com Typically, research on BAECs focuses on their response to hemodynamic forces, the regulation of vascular tone, and the pathogenesis of vascular diseases. jci.orgnih.gov

Human Lung Adenocarcinoma Cells (A549)

A549 cells, a human lung adenocarcinoma cell line, are widely used in cancer research to study cellular processes such as apoptosis, mitochondrial function, and drug resistance. researchgate.netbiorxiv.orgresearchgate.net While the mitochondrial respiration and metabolism of A549 cells are well-characterized, specific research detailing the direct effects of this compound on the mitochondrial function of A549 cells is limited in the current scientific literature. researchgate.netbiorxiv.orgresearchgate.net

Pancreatic Beta-Cells

Pancreatic beta-cells are central to glucose homeostasis through the regulated secretion of insulin (B600854). A key mechanism in this process is the ATP-sensitive potassium (KATP) channel, which couples glucose metabolism to insulin release. nih.govwustl.eduresearchgate.netnih.gov When blood glucose levels rise, the subsequent increase in intracellular ATP leads to the closure of KATP channels, membrane depolarization, calcium influx, and ultimately, insulin exocytosis. nih.govresearchgate.netnih.gov Although the role of KATP channels in insulin secretion is well-established, specific studies detailing the direct modulatory effects of this compound on pancreatic beta-cell KATP channels and insulin secretion are not extensively reported. nih.govwustl.edumdpi.com

Electrophysiological Techniques (e.g., Patch-Clamp on KATP channels)

The patch-clamp technique is a powerful electrophysiological tool for studying ion channels, including ATP-sensitive potassium (KATP) channels. This method allows for the direct measurement of the electrical currents flowing through individual ion channels in a cell membrane. In the context of this compound (5-HD) research, patch-clamp studies have been instrumental in characterizing its effects on KATP channels in ventricular myocytes.

Research has shown that 5-HD inhibits the activity of sarcolemmal KATP channels. nih.gov In inside-out patch-clamp recordings from rat ventricular myocytes, 5-HD was found to inhibit KATP channel activity with an IC50 of approximately 30 microM, but only in the presence of non-inhibitory concentrations of ATP. nih.gov This ATP-dependent inhibition suggests a complex interaction between 5-HD, ATP, and the KATP channel. nih.gov

Further investigations using single-channel recordings in guinea-pig ventricular myocytes revealed that 5-HD can block KATP channels under conditions that mimic the early stages of myocardial ischemia, such as the presence of both ATP and ADP, or a lowered intracellular pH. nih.gov These findings from patch-clamp studies indicate that 5-HD can directly modulate the function of cardiac KATP channels. nih.govnih.gov

| Technique | Cell Type | Key Finding with this compound | Reference |

|---|---|---|---|

| Inside-out Patch Clamp | Rat Ventricular Myocytes | Inhibited sarcolemmal KATP channel activity in an ATP-dependent manner (IC50 ~30 µM). | nih.gov |

| Single-channel Recording | Guinea-pig Ventricular Myocytes | Blocked KATP channels under conditions mimicking early myocardial ischemia (presence of ATP and ADP, or low intracellular pH). | nih.gov |

Spectroscopic and Imaging Approaches

Spectroscopic and imaging techniques are vital for visualizing and quantifying molecular and cellular processes. In the context of this compound research, these methods can provide insights into its effects on mitochondrial function and cellular redox state.

Mitochondrial Flavoprotein Oxidation Monitoring

Mitochondrial flavoproteins are key components of the electron transport chain and their fluorescence can be monitored to assess mitochondrial metabolic activity. Oxidized flavoproteins exhibit autofluorescence, and an increase in this fluorescence is often interpreted as a sign of increased mitochondrial oxidative stress. retinalphysician.comnih.gov While this technique is a valuable tool for studying mitochondrial function, specific studies that have utilized mitochondrial flavoprotein oxidation monitoring to directly investigate the effects of this compound are not widely available in the scientific literature. retinalphysician.comnih.gov It is known, however, that 5-HD is metabolized within the mitochondria and can impact the β-oxidation of fatty acids, which could indirectly influence the redox state of flavoproteins. nih.govunl.edu

Reactive Oxygen Species Measurement (e.g., Dihydroethidium, Amplex Red)

The production of reactive oxygen species (ROS) is a critical aspect of cellular signaling and pathology. Several fluorescent probes are used to measure ROS levels.

Dihydroethidium (DHE) is a fluorescent probe commonly used to detect superoxide (B77818) radicals. nih.govnih.gov Upon oxidation by superoxide, DHE is converted to 2-hydroxyethidium, which intercalates with DNA and emits a red fluorescence. nih.govnih.gov While DHE is a standard tool for assessing superoxide production, specific research employing this method to directly measure changes in ROS levels in response to this compound is not extensively documented. nih.govnih.govresearchgate.net

Amplex Red is a sensitive and stable fluorogenic substrate used to detect hydrogen peroxide (H₂O₂). signosisinc.comnih.govpurdue.edunih.govessex.ac.uk In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ to produce the highly fluorescent compound resorufin. signosisinc.comnih.govpurdue.edunih.govessex.ac.uk This assay is widely used to quantify H₂O₂ released from cells or produced in enzymatic reactions. signosisinc.comnih.govpurdue.edunih.govessex.ac.uk Similar to DHE, while the Amplex Red assay is a well-established method for H₂O₂ detection, its specific application in studies directly investigating the impact of this compound on hydrogen peroxide production is not prominently featured in the available literature. nih.govunl.edu

| Technique | Measured Species | Principle | Application in 5-HD Research |

|---|---|---|---|

| Mitochondrial Flavoprotein Oxidation Monitoring | Oxidized Flavoproteins | Autofluorescence of oxidized flavoproteins as an indicator of mitochondrial oxidative stress. | Specific studies directly applying this to 5-HD effects are not widely documented. |

| Dihydroethidium (DHE) Assay | Superoxide (O₂⁻) | Oxidation of DHE to fluorescent 2-hydroxyethidium by superoxide. | Specific studies directly measuring superoxide changes with 5-HD are not widely documented. |

| Amplex Red Assay | Hydrogen Peroxide (H₂O₂) | Enzymatic reaction of Amplex Red with H₂O₂ to produce fluorescent resorufin. | Specific studies directly quantifying H₂O₂ changes with 5-HD are not widely documented. |

Mitochondrial Membrane Potential Dyes (e.g., TMRE, JC-1)

The assessment of mitochondrial membrane potential (ΔΨm) is crucial in studies involving 5-HD, given that the opening of mitoKATP channels can lead to mitochondrial depolarization. Fluorescent cationic dyes that accumulate in the mitochondria in a potential-dependent manner are standard tools for this purpose.